![molecular formula C18H18FNO4 B2641492 [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794987-89-5](/img/structure/B2641492.png)
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: is an organic compound that features both an ethoxyaniline and a fluorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves the following steps:
Formation of the Ethoxyaniline Intermediate: This can be achieved by reacting 4-ethoxyaniline with an appropriate acylating agent under controlled conditions.
Coupling with Fluorophenyl Acetate: The ethoxyaniline intermediate is then coupled with 2-(3-fluorophenyl)acetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyaniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The ethoxyaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl acetate group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
[2-(4-Ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: can be compared with similar compounds such as:
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: Similar structure but with a methoxy group instead of an ethoxy group.
[2-(4-Chloroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate: Contains a chloro group instead of an ethoxy group.
The uniqueness of This compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-16-8-6-15(7-9-16)20-17(21)12-24-18(22)11-13-4-3-5-14(19)10-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKGTIVWCPCUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
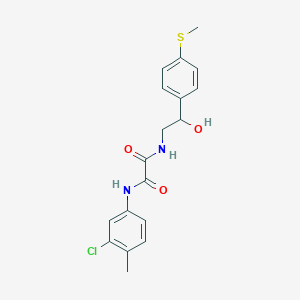
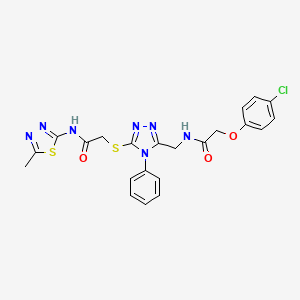
![N-{[(4-nitrophenyl)carbamothioyl]amino}thiophene-2-carboxamide](/img/structure/B2641415.png)
![N-benzyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2641417.png)
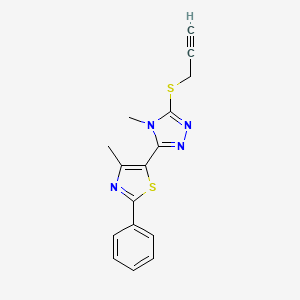
![7-(4-chlorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2641420.png)
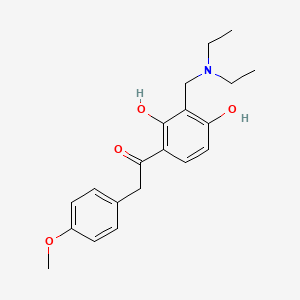
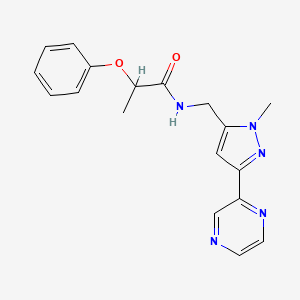

![methyl 3-carbamoyl-2-(2-(ethylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641427.png)
![N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2641428.png)
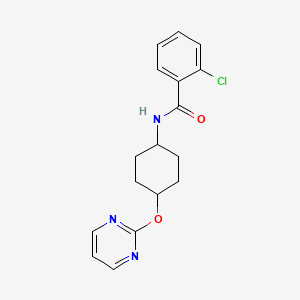
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)
